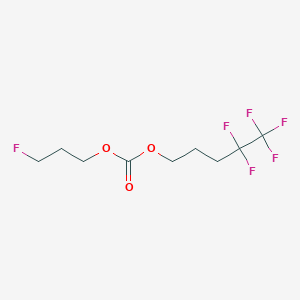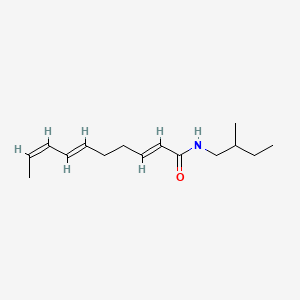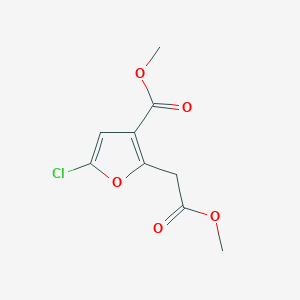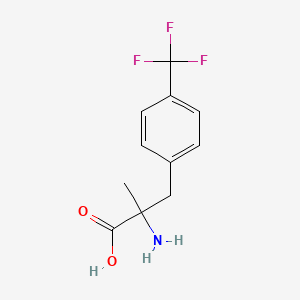![molecular formula C10H23O3P B12089357 1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis- CAS No. 147768-39-6](/img/structure/B12089357.png)
1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- is an organophosphorus compound known for its unique chemical structure and properties This compound features a phosphinylidene group bonded to two 1-propanol moieties, with an additional 2-methylpropyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- typically involves the reaction of 1-propanol with a suitable phosphine precursor. One common method includes the use of 2-methylpropylphosphine oxide as a starting material. The reaction proceeds under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The process would include purification steps such as distillation or crystallization to isolate the pure compound. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with organophosphorus compounds.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to phosphines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often requiring a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphinylidene group can form strong bonds with metal ions or active sites in enzymes, altering their activity. This interaction can modulate biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 3,3’-[(1-methylpropyl)phosphinylidene]bis-
- 1-Propanamine, 3,3’-[(2-methylpropyl)phosphinylidene]bis-
- bis(3-hydroxypropyl)isobutylphosphine oxide
Uniqueness
1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and the types of interactions it can participate in, distinguishing it from other similar compounds.
Properties
CAS No. |
147768-39-6 |
|---|---|
Molecular Formula |
C10H23O3P |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-[3-hydroxypropyl(2-methylpropyl)phosphoryl]propan-1-ol |
InChI |
InChI=1S/C10H23O3P/c1-10(2)9-14(13,7-3-5-11)8-4-6-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
RBOSLVRUYBQPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)




![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)




![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
